8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of azolo[1,2,4]triazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azolo[1,2,4]triazines, including 8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine, typically involves two main approaches:
Construction of the 1,2,4-triazine ring on the basis of azoles: This method often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle.
Annulation of the azole fragment to the 1,2,4-triazine ring: This approach varies significantly depending on the structure of the resulting azole fragment.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired product and its applications.
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a component of antiviral drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(4-Chlorophenyl)-4-methyl-3-[(4-methylphenyl)sulfonyl]pyrazolo[5,1-c][1,2,4]triazine include other azolo[1,2,4]triazines, such as:
Pyrrolo[2,1-f][1,2,4]triazine: Known for its use in kinase inhibitors and nucleoside drugs.
Pyrazolo[4,3-e][1,2,4]-triazine: Investigated for its cytotoxic effects against tumor cell lines.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15ClN4O2S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-4-methyl-3-(4-methylphenyl)sulfonylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C19H15ClN4O2S/c1-12-3-9-16(10-4-12)27(25,26)19-13(2)24-18(22-23-19)17(11-21-24)14-5-7-15(20)8-6-14/h3-11H,1-2H3 |
InChI Key |
QEOAGFLTIKBUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=N2)C |
Origin of Product |
United States |
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